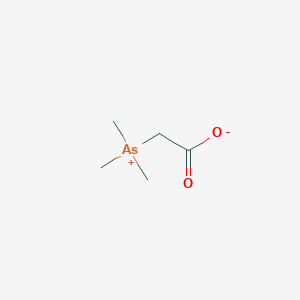
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-4-methylpentyl)-N,N-dimethylamine hydrochloride, commonly known as DMBA, is a chemical compound used in scientific research for its potential as a thermogenic and fat-burning agent. DMBA is structurally similar to the banned substance DMAA (1,3-dimethylamylamine) and is often used as a replacement for DMAA in dietary supplements.
Mécanisme D'action
DMBA is believed to work through a similar mechanism as DMAA, by increasing the release of norepinephrine and dopamine in the central nervous system. This leads to increased energy expenditure and fat oxidation, as well as increased focus and alertness.
Biochemical and Physiological Effects
DMBA has been shown to increase heart rate and blood pressure in both animal and human studies, similar to the effects of DMAA. It has also been shown to increase the release of certain hormones, such as cortisol and growth hormone.
Avantages Et Limitations Des Expériences En Laboratoire
DMBA is a useful tool for studying the effects of thermogenesis and fat metabolism in both animal and human models. However, due to its structural similarity to DMAA and potential for adverse effects, caution should be exercised when using DMBA in laboratory experiments.
Orientations Futures
There are several potential future directions for research on DMBA. One area of interest is its potential as a weight loss aid in humans, as well as its effects on exercise performance and recovery. Additionally, further studies are needed to fully understand the potential adverse effects of DMBA and its safety profile. Finally, DMBA may have applications in the development of novel therapeutics for obesity and related metabolic disorders.
Méthodes De Synthèse
DMBA can be synthesized through a multi-step process starting with 4-chloro-4-methylpentan-2-one and proceeding through several intermediate steps to yield the final product. The synthesis method is well-established and has been described in multiple scientific publications.
Applications De Recherche Scientifique
DMBA has been studied for its potential as a thermogenic and fat-burning agent in both animal and human studies. In animal studies, DMBA has been shown to increase energy expenditure and decrease body weight, while in human studies, DMBA has been shown to increase metabolic rate and fat oxidation.
Propriétés
IUPAC Name |
4-chloro-N,N,4-trimethylpentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClN.ClH/c1-8(2,9)6-5-7-10(3)4;/h5-7H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJJLSKFYIJIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN(C)C)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[2-[2-(hexyloxy)ethoxy]ethoxy]-](/img/structure/B179541.png)









![Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B179563.png)
